molecular formula C11H10F2O2 B15203577 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one CAS No. 209474-41-9

2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one

Cat. No.: B15203577
CAS No.: 209474-41-9
M. Wt: 212.19 g/mol
InChI Key: NIRNDRQFKVKZRZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is an organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one typically involves the introduction of fluorine atoms and the formation of the hydroxyl group. One common method is the fluorination of a suitable precursor, such as 3-hydroxy-1-phenyl-4-penten-1-one, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-1-phenyl-4-penten-1-one.

    Reduction: Formation of 2,2-difluoro-3-hydroxy-1-phenyl-4-pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-phenyl-4-penten-1-one:

    3-Hydroxy-1-phenyl-4-penten-1-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.

Uniqueness

2,2-Difluoro-3-hydroxy-1-phenyl-4-penten-1-one is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

209474-41-9

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-1-phenylpent-4-en-1-one

InChI

InChI=1S/C11H10F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h2-7,9,14H,1H2

InChI Key

NIRNDRQFKVKZRZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C(=O)C1=CC=CC=C1)(F)F)O

Origin of Product

United States

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